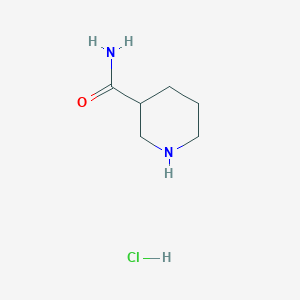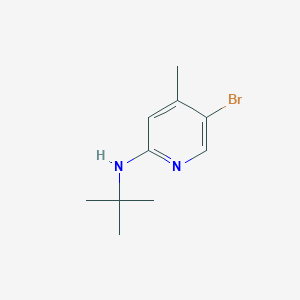![molecular formula C7H4Br2N2 B1424057 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-46-7](/img/structure/B1424057.png)
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound that is part of a class of organic compounds known as pyrrolopyridines . These compounds contain a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . These studies have used different synthetic strategies and approaches, with the methods being systematized according to the method used to assemble the pyrazolopyridine system . The advantages and drawbacks of each method are considered in these studies .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the structure can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can be analyzed using various techniques . For instance, one study reported the yield, melting point, IR, 1H NMR, and 13C NMR of a 1H-pyrrolo[2,3-b]pyridine derivative .Aplicaciones Científicas De Investigación
Kinase Inhibitor Design
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine is a scaffold that has shown significant versatility in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes. Its structure allows for the formation of a hydrogen bond donor–acceptor pair, common among kinase inhibitors, particularly at the hinge region of the kinase. This chemical structure is capable of forming additional interactions in the kinase pocket, enhancing potency and selectivity. As a scaffold, it is often used in kinase inhibitors due to these advantageous properties (Wenglowsky, 2013).
Medicinal Chemistry and Drug Design
The this compound structure is part of the wider family of pyrrolidine rings, which are extensively utilized in medicinal chemistry due to their contribution to the stereochemistry of the molecule, efficient exploration of pharmacophore space due to sp3-hybridization, and increased three-dimensional coverage. This review emphasizes the importance of the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, in the design of bioactive molecules with target selectivity, particularly highlighting the influence of steric factors on biological activity and the structure–activity relationship (SAR) of studied compounds (Li Petri et al., 2021).
Heterocyclic Compounds in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those from pyridine, showcase remarkable functionalities in organic synthesis, catalysis, and medicinal applications. These compounds are pivotal in areas like metal complexes formation, asymmetric catalysis, and drug development, proving their versatility and importance in various chemical and pharmaceutical domains. The review accentuates the significance of these compounds and their potential in organic synthesis and drug applications, highlighting their role in recent advanced chemistry and drug development investigations (Li et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine, also known as 3,7-DIBROMO-4-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is often associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, the compound significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These derivatives have potent activities against FGFR1, 2, and 3, and therefore, represent an attractive strategy for cancer therapy .
Propiedades
IUPAC Name |
3,7-dibromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACMYUTVEHPBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288369 | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-46-7 | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)



![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)






![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)

